6,7-Dimethoxyisoquinolin-1(2H)-one
Overview
Description
6,7-Dimethoxyisoquinolin-1(2H)-one is a heterocyclic organic compound with the molecular formula C11H11NO3 It is characterized by the presence of two methoxy groups attached to the isoquinoline ring system
Mechanism of Action
Target of Action
The primary targets of 6,7-Dimethoxyisoquinolin-1(2H)-one are cancer cells, particularly the A549 lung cancer cell line . The compound exhibits high cytotoxic activity towards these cells .
Mode of Action
This compound interacts with its targets through a process known as apoptosis and autophagy . This process involves the activation of apoptotic and autophagic cell signaling pathways . Additionally, the compound interacts with calf thymus DNA (ct-DNA) via an intercalative binding mode .
Biochemical Pathways
The compound affects the apoptotic and autophagic cell signaling pathways . These pathways are crucial for regulating cell death, a necessary process in the life cycle of a cell. By inducing apoptosis and autophagy, the compound can effectively kill cancer cells .
Pharmacokinetics
It’s known that the compound exhibits high cytotoxic activity towards cancer cells and low cytotoxicity towards normal human cells . This suggests that the compound may have good bioavailability and selectivity.
Result of Action
The result of the action of this compound is the induction of bimodal death in cancer cells . This means that the compound can kill cancer cells through two different modes: apoptosis and autophagy . This dual action makes the compound particularly effective against cancer cells .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of electron-donating methoxy groups on the ligands can affect the biological behaviors of the compound . .
Biochemical Analysis
Biochemical Properties
6,7-Dimethoxyisoquinolin-1(2H)-one has been found to interact with various enzymes and proteins. For instance, it has been used in the synthesis of copper complexes, which have shown high cytotoxic activity towards different cancer cell lines . The compound’s interactions with these biomolecules are believed to be influenced by the presence of electron-donating methoxy groups on the ligands .
Cellular Effects
In cellular processes, this compound has been observed to induce bimodal death in A549 cancer cells through apoptosis and autophagy . This includes the activation of apoptotic and autophagic cell signaling pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. For instance, it has been found to interact with calf thymus DNA (ct-DNA) via an intercalative binding mode . This interaction is believed to contribute to its cytotoxic activity.
Temporal Effects in Laboratory Settings
It has been observed that the compound exhibits high cytotoxic activity towards different cancer cell lines .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It has been found to effectively inhibit tumor growth in a xenografted mouse model bearing A549 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxyisoquinolin-1(2H)-one typically involves the cyclization of appropriate precursors. One common method is the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with suitable reagents under controlled conditions . The reaction is often carried out in the presence of catalysts such as rhodium or platinum to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 6,7-Dimethoxyisoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Various substituted isoquinolines depending on the reagents used.
Scientific Research Applications
6,7-Dimethoxyisoquinolin-1(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Comparison with Similar Compounds
- 6-Methoxyisoquinolin-1(2H)-one
- 7-Methoxyisoquinolin-1(2H)-one
- 6,7-Dihydroxyisoquinolin-1(2H)-one
Comparison: 6,7-Dimethoxyisoquinolin-1(2H)-one is unique due to the presence of two methoxy groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound of interest in various research applications .
Properties
IUPAC Name |
6,7-dimethoxy-2H-isoquinolin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-9-5-7-3-4-12-11(13)8(7)6-10(9)15-2/h3-6H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCNYUAUZAUCBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CNC2=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391355 | |
Record name | 6,7-Dimethoxyisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10391355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16101-63-6 | |
Record name | 6,7-Dimethoxyisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10391355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,7-dimethoxy-1,2-dihydroisoquinolin-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the new synthesis method for 6,7-Dimethoxy-1(2H)-Isoquinolone?
A1: The new synthesis method presented in the research offers a more efficient way to produce 6,7-Dimethoxy-1(2H)-Isoquinolone from 4,5-Dimethoxyhomophthalic acid. This method, involving a two-step reaction with DMF/POCI3, results in a higher yield compared to previous methods. [, ] This increased efficiency could be beneficial for research purposes and potential future applications.
Q2: Can you elaborate on the intermediate compounds formed during the synthesis and their significance?
A2: The synthesis involves the formation of key intermediates. One such intermediate is the 4-(N,N-dimethylaminoformylidene)isochroman-1,3-dione derivative. This compound can be further reacted to yield either 6,7-Dimethoxy-1(2H)-Isoquinolone or 6,7-dimethoxyisocoumarin-4-carboxylic acid esters depending on the reaction conditions. [] Understanding the formation and reactivity of these intermediates provides insights into the reaction mechanism and allows for potential modifications to synthesize related compounds.
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